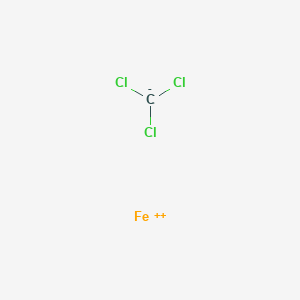
13,23-Dimethylpentatriaconta-13,22-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,23-Dimethylpentatriaconta-13,22-diene is a chemical compound with the molecular formula C37H72. It is a long-chain hydrocarbon with two double bonds located at the 13th and 22nd positions, and methyl groups at the 13th and 23rd positions. This compound is part of the diene family, which is characterized by the presence of two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,23-Dimethylpentatriaconta-13,22-diene can be achieved through various organic synthesis methods. One common approach involves the use of alkenes and allylic halides. The base-induced elimination of hydrogen halide (HX) from an allylic halide is a typical reaction used to prepare conjugated dienes .
Chemical Reactions Analysis
Types of Reactions: 13,23-Dimethylpentatriaconta-13,22-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for dienes.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
13,23-Dimethylpentatriaconta-13,22-diene has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Potential use in studying lipid metabolism and interactions with biological membranes.
Medicine: Investigated for its potential role in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of synthetic polymers and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 13,23-Dimethylpentatriaconta-13,22-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as addition reactions. The pathways involved include the formation of intermediate carbocations or radicals, depending on the reaction conditions .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the production of natural rubber.
Cholesta-7,22-diene-3β,5α,6β-triol: A compound with similar structural features but different functional groups.
Uniqueness: 13,23-Dimethylpentatriaconta-13,22-diene is unique due to its long carbon chain and specific placement of double bonds and methyl groups. This structure imparts distinct chemical properties and reactivity compared to shorter-chain dienes.
Properties
CAS No. |
90052-45-2 |
|---|---|
Molecular Formula |
C37H72 |
Molecular Weight |
517.0 g/mol |
IUPAC Name |
13,23-dimethylpentatriaconta-13,22-diene |
InChI |
InChI=1S/C37H72/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI Key |
YXDBUTMSLYJQPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


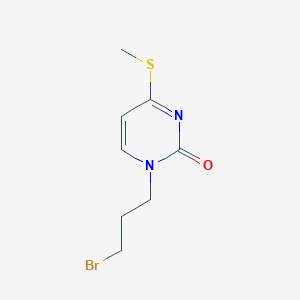

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
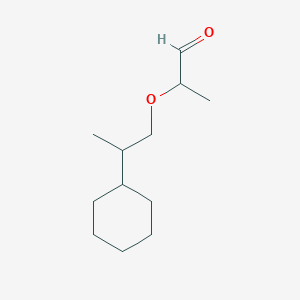
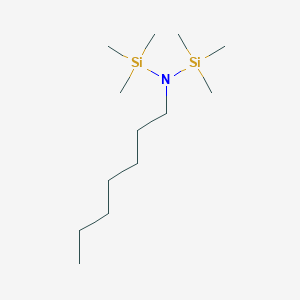
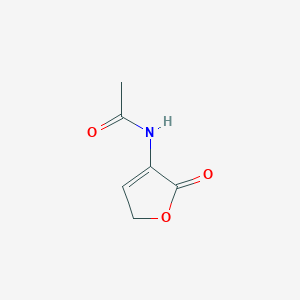
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

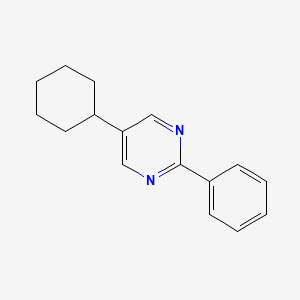

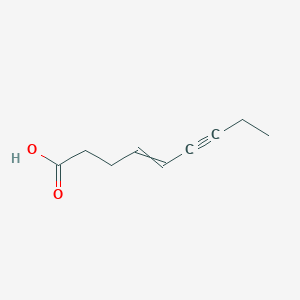
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
